N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide
Description
The compound “N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide” features a complex heterocyclic framework. Its structure includes:
- A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine ring, a seven-membered fused bicyclic system with oxygen and nitrogen atoms.
- A sulfamoyl group (-NHSO₂-) bridging the oxazepine ring and a phenyl moiety.
- An isobutyramide (-CONH-C(CH₃)₂) substituent on the phenyl ring.
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13(2)19(25)22-14-5-8-16(9-6-14)30(27,28)24-15-7-10-17-18(11-15)29-12-21(3,4)20(26)23-17/h5-11,13,24H,12H2,1-4H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNSMZLYTVIILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzoxazepine ring and a sulfamoyl group , which are significant for its biological interactions. The molecular formula is represented as , with a molecular weight of approximately 453.54 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the sulfamoyl group may enhance binding affinity to various enzymes or receptors involved in metabolic pathways. The compound may modulate enzyme activities that are crucial for cellular functions and disease processes.
Antimicrobial Activity
Research indicates that derivatives of benzoxazepine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | E. coli | 5.0 | Bactericidal |
| Compound B | S. aureus | 2.5 | Bacteriostatic |
Anticancer Potential
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 1.2 | Apoptosis |
| MCF-7 | 0.8 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzoxazepine derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications in the sulfamoyl group significantly enhanced activity against resistant strains.
- Anticancer Research : In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and subsequent mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzo[b][1,4]oxazepine core distinguishes the target compound from 1,2,4-triazole-3-thiones (e.g., compounds [7–9] from ). Key differences include:
- Electron Density Distribution : The oxazepine’s oxygen and nitrogen atoms create distinct electronic environments, affecting reactivity and intermolecular interactions.
Table 1: Heterocyclic Core Comparison
| Compound Class | Core Structure | Key Features |
|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepine | 7-membered fused ring; O/N atoms |
| 1,2,4-Triazole-3-thiones [7–9] | 1,2,4-Triazole | 5-membered ring; S and N atoms |
Functional Group Analysis
Sulfamoyl vs. Phenylsulfonyl Groups
The target compound’s sulfamoyl group (-NHSO₂-) differs from the phenylsulfonyl groups (-SO₂-C₆H₄-X; X = H, Cl, Br) in compounds [4–15] ():
- Acidity and Hydrogen Bonding : The sulfamoyl group’s NH proton (pKa ~10–12) is more acidic than phenylsulfonyl derivatives, enhancing hydrogen-bonding capacity in biological systems .
- Steric Effects : The phenylsulfonyl group’s bulkiness may hinder interactions in sterically sensitive environments.
Isobutyramide vs. Hydrazinecarbothioamides
The isobutyramide group in the target compound contrasts with hydrazinecarbothioamides (e.g., compounds [4–6] in ):
- Solubility : The isobutyramide’s hydrophobic isopropyl group reduces aqueous solubility compared to the polar hydrazinecarbothioamide (-NH-CS-NH-) moiety.
- Stability : Thioamide groups (C=S) in compounds [4–6] are prone to tautomerization and oxidation, whereas the amide (C=O) in the target compound is more stable .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
- C=O Stretching : The target compound’s oxazepine carbonyl (C=O) is expected to absorb at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹) .
- C=S Absence : Unlike triazole-thiones [7–9] (C=S at 1247–1255 cm⁻¹), the target lacks a thione group, simplifying its IR profile .
Table 2: IR Spectral Comparison
| Compound Class | Key IR Bands (cm⁻¹) |
|---|---|
| Target Compound | ~1660–1680 (C=O) |
| Hydrazinecarbothioamides [4–6] | 1243–1258 (C=S), 1663–1682 (C=O) |
| Triazole-thiones [7–9] | 1247–1255 (C=S) |
Nuclear Magnetic Resonance (NMR)
- Chemical Shifts : Substituents on the oxazepine ring (e.g., 3,3-dimethyl, 4-oxo) would induce distinct shifts in aromatic proton regions (δ 6.5–8.5 ppm), analogous to substituent-induced shifts observed in compounds 1 and 7 () .
- Tautomerism : Unlike triazole-thiones [7–9], which exist in thione-thiol tautomeric equilibrium, the target compound’s amide and sulfamoyl groups preclude such behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
